

Binding Affinity and Functional Activity

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

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The table below summarizes the available experimental data for 4-AcO-EPT and its active metabolite, 4-HO-EPT.

Compound	Primary Target	In Vitro Functional Activity (EC ₅₀) at 5-HT _{2A}	Receptor Binding Profile (K _i , nM)
4-AcO-EPT	Serotonin Receptors (Prodrug) [1]	24.0 nM [1]	Competitive Binding (>50% inhibition at 10 μM): 5-HT _{1B} , 5-HT _{1D} , 5-HT _{1E} , 5-HT _{2A} , 5-HT _{2B} , 5-HT _{2C} , 5-HT ₆ , 5-HT _{7a} , H1, D3, Alpha _{2A} , Alpha _{2B} , Alpha _{2C} , NR _{2B} , Sigma 2 [2].
4-HO-EPT	Serotonin Receptors (Active Metabolite) [1]	4.24 nM [1]	Competitive Binding (>50% inhibition at 10 μM): 5-HT _{1A} , 5-HT _{1B} , 5-HT _{1D} , 5-HT _{1E} , 5-HT _{2A} , 5-HT _{2B} , 5-HT _{2C} , 5-HT _{5A} , 5-HT ₆ , 5-HT _{7a} , H1, D2, Alpha _{2A} , NR _{2B} , SERT, Sigma 1, Sigma 2 [2].

The data indicates that 4-HO-EPT is approximately 5.7 times more potent than 4-AcO-EPT in activating the 5-HT_{2A} receptor, which is considered the primary target for psychedelic effects [1]. The binding profiles also differ, with 4-HO-EPT interacting with a broader range of serotonin receptors (5-HT_{1A}, 5-HT_{5A}) and

other targets like the serotonin transporter (SERT) and Sigma-1 receptor, which 4-AcO-EPT does not significantly affect [2].

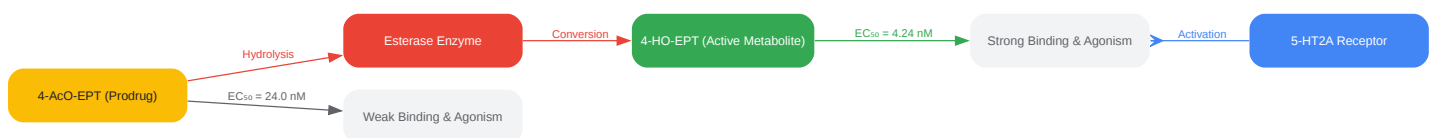
Experimental Methodology

The data comes from standardized, high-quality experimental protocols.

- **Receptor Binding Assays:** The binding profiles were determined through a primary competition binding screen. Compounds were tested at a concentration of 10 μ M across 50 different receptors and transporters. A "hit" was defined as a compound causing more than 50% inhibition of the control radioligand's binding in quadruplicate determinations [2]. For reliable results, such assays must demonstrate that binding has reached equilibrium by varying incubation time and use an appropriate concentration regime to avoid titration artifacts [3].
- **In Vitro Functional Assays:** The EC_{50} values (concentration that produces 50% of the maximum response) for 5-HT_{2A} receptor agonism were determined using cell-based functional assays. These experiments measure the downstream signaling activity (e.g., calcium release or GTP γ S binding) that occurs when the compound activates the receptor [1].

Pharmacological Relationship Diagram

The following diagram illustrates the metabolic and pharmacological relationship between 4-AcO-EPT and 4-HO-EPT, based on the experimental data.



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The diagram above shows that 4-AcO-EPT is hydrolyzed by esterase enzymes in the body to form the active metabolite 4-HO-EPT [1] [4]. It is this metabolite that acts as a potent agonist at the 5-HT_{2A} receptor, leading to the compound's psychedelic effects.

Key Research Considerations

For researchers, several points are crucial:

- **Exact Salt Form:** The crystalline form of "4-AcO-EPT fumarate" was determined by single-crystal X-ray diffraction to be a complex of bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate and fumaric acid, not a simple 1:1 or 2:1 salt. This highlights the importance of analytical characterization for precise chemical identification [1].
- **5-HT1A Receptor Role:** For many tryptamine psychedelics, agonist activity at the 5-HT1A receptor can modulate the overall effects. At high doses, 5-HT1A activation can attenuate the 5-HT2A-mediated head twitch response in mice, which is an important consideration for in vivo studies [2].

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References

1. (IUCr) Bis(-acetoxy-N-ethyl-N-n-propyltryptammonium)... [iucrdata.iucr.org]
2. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of... [pmc.ncbi.nlm.nih.gov]
3. How to measure and evaluate binding | eLife affinities [elifesciences.org]
4. - 4 -DMT - Wikipedia AcO [en.wikipedia.org]

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